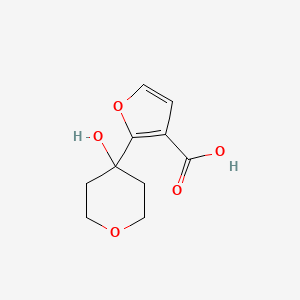![molecular formula C15H12Cl2N2O2S B2825225 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 1219589-24-8](/img/structure/B2825225.png)
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzodiazole ring substituted with dichloro and methyl groups, as well as a benzenesulfonyl group.
Méthodes De Préparation
The synthesis of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,5-dichloro-2-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with appropriate reagents under controlled conditions.
Formation of the benzodiazole ring: The intermediate is then reacted with suitable nitrogen-containing compounds to form the benzodiazole ring structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: This compound is explored for its potential therapeutic properties and as a building block for drug development.
Material Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting specific enzymes or receptors. The dichloro and methyl groups may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole include:
4,5-dichloro-2-methylimidazole: This compound shares the dichloro and methyl substitutions but lacks the benzenesulfonyl group.
1-(4,5-dichloro-2-methylbenzenesulfonyl)azepane: This compound has a similar sulfonyl group but differs in the ring structure.
The uniqueness of this compound lies in its combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-9-7-11(16)12(17)8-15(9)22(20,21)19-10(2)18-13-5-3-4-6-14(13)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECVLELZTVHTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
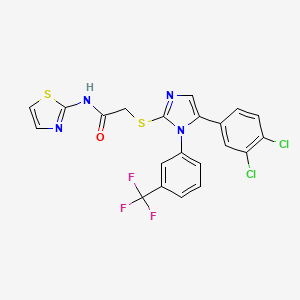
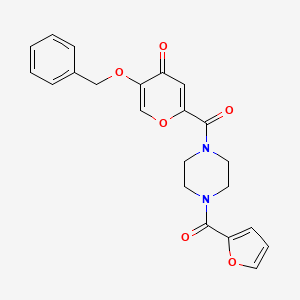
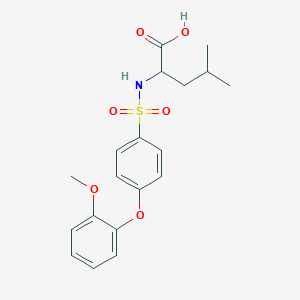

![5-Fluoro-2-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2825150.png)
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)
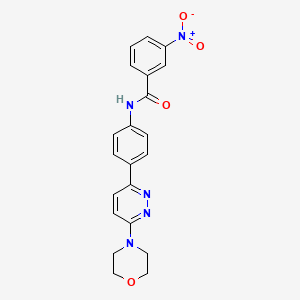
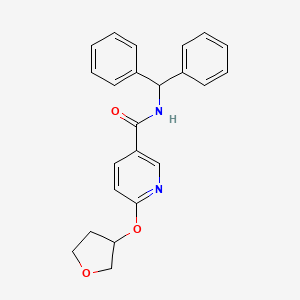
![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2825156.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2825158.png)
![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2825160.png)
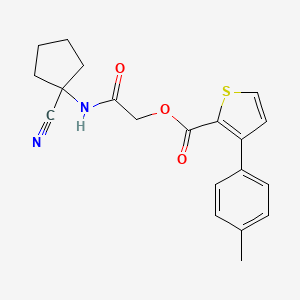
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)
